3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid 3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18101288
InChI: InChI=1S/C9H14BrN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol

3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

CAS No.:

Cat. No.: VC18101288

Molecular Formula: C9H14BrN3O2

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Bromo-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid -

Specification

Molecular Formula C9H14BrN3O2
Molecular Weight 276.13 g/mol
IUPAC Name 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoic acid
Standard InChI InChI=1S/C9H14BrN3O2/c1-2-3-11-8(9(14)15)6-13-5-7(10)4-12-13/h4-5,8,11H,2-3,6H2,1H3,(H,14,15)
Standard InChI Key HVRCWDINPMWRLZ-UHFFFAOYSA-N
Canonical SMILES CCCNC(CN1C=C(C=N1)Br)C(=O)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s molecular formula is C₉H₁₄BrN₃O₂, with a molecular weight of 276.13 g/mol . Its structure comprises a brominated pyrazole ring linked to a propanoic acid group, which is further substituted with a propylamino moiety. Key identifiers include:

  • SMILES: CCCNC(CN1C=C(C=N1)Br)C(=O)O

  • InChIKey: HVRCWDINPMWRLZ-UHFFFAOYSA-N

  • IUPAC Name: 3-(4-bromopyrazol-1-yl)-2-(propylamino)propanoic acid .

The pyrazole ring’s planarity and electronic delocalization contribute to its stability, while the bromine atom at the 4th position enhances electrophilic reactivity .

Spectral and Physicochemical Data

  • Predicted Collision Cross Section (CCS): For adducts such as [M+H]⁺ (218.97637 m/z), the CCS is 142.9 Ų, indicating moderate molecular compactness .

  • LogP: Experimental logP values range from 2.27–3.17, suggesting moderate lipophilicity suitable for membrane permeability .

  • Solubility: Aqueous solubility is limited (0.186 mg/mL in ESOL predictions), necessitating formulation optimization for biological assays .

Synthesis and Reaction Conditions

Key Synthetic Routes

The synthesis typically involves multi-step reactions under controlled conditions:

  • Nucleophilic Substitution: Reaction of 4-bromo-1H-pyrazole with tert-butyl 4-(mesyloxy)piperidine-1-carboxylate in DMF using NaH as a base yields intermediate piperidine derivatives .

  • Suzuki–Miyaura Coupling: Palladium-catalyzed coupling with boronic acids under microwave irradiation (120°C, 30 min) introduces aryl groups to the pyrazole core .

  • Acid Hydrolysis: Removal of tert-butyl protecting groups using HCl in ethyl acetate provides the final propanoic acid derivative .

Representative Yield: A 65% yield was achieved using Pd(PPh₃)₂Cl₂ and Na₂CO₃ in a 1,2-dimethoxyethane/water system .

Optimization Challenges

  • Temperature Sensitivity: Reactions above 80°C risk decomposition, necessitating precise thermal control.

  • Catalyst Loading: Pd-based catalysts at 0.05–0.1 eq. balance cost and efficiency .

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: ¹H NMR confirms the propylamino chain (δ 1.4–2.8 ppm) and pyrazole protons (δ 7.5–8.1 ppm).

  • IR: Stretching vibrations at 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) validate the carboxylic acid and amine groups.

Applications in Pharmaceutical Research

Drug Development

This compound serves as a precursor for targeted kinase inhibitors and antibacterial agents. Its low molecular weight (276.13 g/mol) aligns with Lipinski’s rule, favoring oral bioavailability .

Structure-Activity Relationship (SAR)

  • Bromine Substitution: Enhances electrophilicity, improving target binding .

  • Propylamino Chain: Increases solubility and modulates steric interactions .

Comparative Analysis with Related Pyrazole Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Activity
3-(4-Bromo-1H-pyrazol-1-yl)-propanoic acidC₆H₇BrN₂O₂218.04Kinase inhibition
3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acidC₈H₁₁BrN₂O₂247.09Anti-inflammatory
3-(4-Bromo-1H-pyrazol-1-yl)-2-(propylamino)propanoic acidC₉H₁₄BrN₃O₂276.13Antimicrobial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator